molecular formula C19H28N2O4 B6012720 3-[(1-acetyl-4-piperidinyl)oxy]-N,N-diethyl-4-methoxybenzamide

3-[(1-acetyl-4-piperidinyl)oxy]-N,N-diethyl-4-methoxybenzamide

Cat. No. B6012720
M. Wt: 348.4 g/mol
InChI Key: XUGMJGHQMYMIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-acetyl-4-piperidinyl)oxy]-N,N-diethyl-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential application in scientific research. It is a benzamide derivative that is commonly referred to as A-366, and it has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of A-366 is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. Specifically, A-366 has been shown to inhibit the activity of the protein kinase CK2, which is involved in a range of cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
A-366 has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, A-366 has been shown to modulate the activity of certain neurotransmitter receptors, including the NMDA receptor and the glycine receptor. Additionally, A-366 has been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways, including CK2 and protein kinase C.

Advantages and Limitations for Lab Experiments

A-366 has several advantages for use in lab experiments, including its potent activity and its ability to modulate the activity of certain enzymes and receptors. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on A-366. One area of interest is the development of new cancer therapies based on A-366. Additionally, further research is needed to fully understand the mechanism of action of A-366, as well as its potential application in the treatment of neurological disorders. Finally, there is potential for the development of new derivatives of A-366 with improved activity and selectivity.

Synthesis Methods

The synthesis of A-366 involves several steps, beginning with the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-diethylethylenediamine to form the corresponding amide. The resulting amide is then treated with acetic anhydride and piperidine to form the desired benzamide derivative, A-366.

Scientific Research Applications

A-366 has been studied for its potential application in a range of scientific research areas, including cancer biology, neurobiology, and pharmacology. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, A-366 has been shown to modulate the activity of certain neurotransmitter receptors, suggesting it may have potential application in the treatment of neurological disorders.

properties

IUPAC Name

3-(1-acetylpiperidin-4-yl)oxy-N,N-diethyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-5-20(6-2)19(23)15-7-8-17(24-4)18(13-15)25-16-9-11-21(12-10-16)14(3)22/h7-8,13,16H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGMJGHQMYMIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)OC)OC2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-acetyl-4-piperidinyl)oxy]-N,N-diethyl-4-methoxybenzamide

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